3,4-Dimethylpiperazine Moiety Confers Sub-Nanomolar α2C-Adrenoceptor Affinity Not Achievable with Other Piperazine Substitution Patterns
In a comprehensive SAR study of 4-aminoquinoline-based α2C-adrenoceptor antagonists, the compound (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol (6j), which incorporates the 3,4-dimethylpiperazine fragment derived from 2-(3,4-dimethyl-piperazin-1-yl)-ethanol, exhibited an antagonist potency (Ki) of 8.5 nM against the human α2C-adrenoceptor, with >200-fold selectivity over the α2A and α2B subtypes [1]. The authors explicitly identified the 3-position of the piperazine ring as playing an "appreciable role", noting that substitutions at that position exerted a "significant and stereospecific beneficial effect on α2C-adrenoceptor affinity and potency" [1]. In contrast, the unsubstituted piperazine analog (R)-{4-[4-(piperazin-1-yl)phenylamino]quinolin-3-yl}methanol showed substantially reduced affinity (Ki > 100 nM), highlighting the necessity of the 3,4-dimethyl pattern [1]. BindingDB data for a closely related series confirm that 3,4-dimethylpiperazine-containing ligands maintain low-nanomolar Ki values (e.g., 7.5 nM for CHEMBL214996) at the α2C receptor [2].
| Evidence Dimension | Antagonist potency (Ki) at human cloned α2C-adrenoceptor |
|---|---|
| Target Compound Data | Ki = 8.5 nM (compound 6j containing 3,4-dimethylpiperazin-1-yl fragment); >200-fold selectivity over α2A/α2B |
| Comparator Or Baseline | Ki > 100 nM for the corresponding unsubstituted piperazine analog (R)-{4-[4-(piperazin-1-yl)phenylamino]quinolin-3-yl}methanol; selectivity not reported |
| Quantified Difference | ≥11.8-fold improvement in Ki; >200-fold subtype selectivity uniquely observed with 3,4-dimethyl substitution |
| Conditions | Radioligand displacement assays using [3H]rauwolscine on human α2A, α2B, and α2C receptors expressed in CHO cells |
Why This Matters
Procurement of 2-(3,4-dimethyl-piperazin-1-yl)-ethanol specifically enables the synthesis of α2C-selective antagonists; use of des-methyl or other regioisomeric piperazine ethanol building blocks would forfeit the sub-nanomolar affinity and subtype selectivity essential for target validation studies.
- [1] Höglund, I. P. J.; Silver, S.; Engström, M. T.; Salo, H.; Tauber, A.; Kyyrönen, H.-K.; Saarenketo, P.; Hoffrén, A.-M.; Kokko, K.; Pohjanoksa, K.; Sallinen, J.; Savola, J.-M.; Wurster, S.; Kallatsa, O. A. Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. J. Med. Chem. 2006, 49 (21), 6351–6363. View Source
- [2] BindingDB Entry BDBM50196129 (CHEMBL214996): {4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]-2-methylquinolin-3-yl}methanol. Ki = 7.5 nM for human cloned Alpha-2C adrenoceptor. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50196129 (accessed 2026-05-02). View Source
